molecular formula C19H21NO3 B5683626 (E)-3-(4-methoxyphenyl)-N-(4-propan-2-yloxyphenyl)prop-2-enamide

(E)-3-(4-methoxyphenyl)-N-(4-propan-2-yloxyphenyl)prop-2-enamide

Cat. No.: B5683626
M. Wt: 311.4 g/mol
InChI Key: KCVUOXXRVUEWBK-AWNIVKPZSA-N
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Description

(E)-3-(4-methoxyphenyl)-N-(4-propan-2-yloxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group This compound features a methoxyphenyl group and a propan-2-yloxyphenyl group attached to the prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-methoxyphenyl)-N-(4-propan-2-yloxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 4-propan-2-yloxyaniline.

    Formation of the Enamine: The 4-methoxybenzaldehyde undergoes a condensation reaction with 4-propan-2-yloxyaniline in the presence of a base such as sodium hydroxide to form the enamine intermediate.

    Amidation: The enamine intermediate is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-methoxyphenyl)-N-(4-propan-2-yloxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The double bond in the enamide can be reduced to form a single bond.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivative.

    Reduction: Formation of this compound with a single bond.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

(E)-3-(4-methoxyphenyl)-N-(4-propan-2-yloxyphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(4-methoxyphenyl)-N-(4-propan-2-yloxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-hydroxyphenyl)-N-(4-propan-2-yloxyphenyl)prop-2-enamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    (E)-3-(4-methoxyphenyl)-N-(4-ethoxyphenyl)prop-2-enamide: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.

Uniqueness

(E)-3-(4-methoxyphenyl)-N-(4-propan-2-yloxyphenyl)prop-2-enamide is unique due to the presence of both methoxy and propan-2-yloxy groups, which confer specific chemical and biological properties. Its structural features make it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-(4-propan-2-yloxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-14(2)23-18-11-7-16(8-12-18)20-19(21)13-6-15-4-9-17(22-3)10-5-15/h4-14H,1-3H3,(H,20,21)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVUOXXRVUEWBK-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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